4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid
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Overview
Description
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrazole ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling with Benzoic Acid: The Boc-protected pyrazole is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like DMAP.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The pyrazole ring can participate in electrophilic substitution reactions due to the electron-donating nature of the Boc group.
Coupling Reactions: The benzoic acid moiety can undergo coupling reactions with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Electrophiles such as halogens or nitro groups.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP.
Major Products
Deprotection: Pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Coupling: Amides or esters of benzoic acid.
Scientific Research Applications
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid involves the following steps:
Deprotection: The Boc group is removed under acidic conditions, exposing the active pyrazole nitrogen.
Interaction with Targets: The pyrazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid: Features a Boc-protected pyrazole ring attached to a benzoic acid moiety.
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzamide: Similar structure but with a benzamide moiety instead of benzoic acid.
Properties
Molecular Formula |
C15H16N2O4 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-9-8-12(16-17)10-4-6-11(7-5-10)13(18)19/h4-9H,1-3H3,(H,18,19) |
InChI Key |
BTHUVIAYRUBMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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